9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis(phenylamino)-

Description

IUPAC Nomenclature and Systematic Naming Conventions

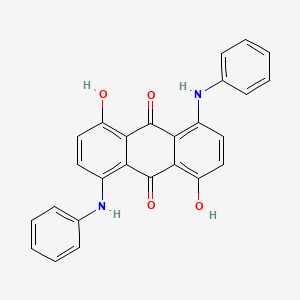

The systematic name 1,5-dihydroxy-4,8-bis(phenylamino)anthracene-9,10-dione adheres to IUPAC rules by prioritizing functional groups in descending order of seniority. The parent structure, anthracene-9,10-dione , forms the core framework. Substituents are numbered sequentially: hydroxyl groups (-OH) occupy positions 1 and 5, while phenylamino groups (-NHC₆H₅) are located at positions 4 and 8. The prefix bis- denotes two identical phenylamino substituents. This nomenclature reflects the compound’s symmetry and distinguishes it from isomers with alternative substitution patterns.

The numbering system follows the anthraquinone backbone, where positions 9 and 10 are reserved for the ketone oxygen atoms. Substituents are listed in alphanumeric order, with hydroxyl groups preceding amino derivatives due to their higher priority in IUPAC hierarchy.

Molecular Architecture and Functional Group Analysis

The molecular formula C₂₆H₁₈N₂O₄ (molecular weight: 422.4 g/mol) reveals a planar anthraquinone core modified by electron-donating hydroxyl and phenylamino groups. Key structural features include:

- Anthraquinone backbone : A tricyclic aromatic system with conjugated π-electrons and two ketone groups at positions 9 and 10.

- Hydroxyl groups (-OH) : Positioned at carbons 1 and 5, these groups participate in intramolecular hydrogen bonding with adjacent ketones, stabilizing the planar configuration.

- Phenylamino groups (-NHC₆H₅) : At positions 4 and 8, these substituents introduce steric bulk and electron-rich regions, altering solubility and optical properties.

Electronic Properties

- The hydroxyl groups act as strong electron donors, increasing electron density at positions 1 and 5.

- Phenylamino groups contribute resonance effects, delocalizing electrons into the anthraquinone core and enhancing absorption in the visible spectrum (λₘₐₓ ~500–600 nm).

- Conjugation across the anthraquinone system facilitates charge transfer, making the compound suitable for dye applications.

Table 1: Key Functional Groups and Their Impact

| Functional Group | Position | Electronic Effect | Role in Structure |

|---|---|---|---|

| Hydroxyl (-OH) | 1, 5 | Electron-donating | Stabilizes planar conformation via H-bonding |

| Phenylamino (-NHC₆H₅) | 4, 8 | Resonance donor | Enhances solubility in polar solvents |

| Ketone (C=O) | 9, 10 | Electron-withdrawing | Maintains aromatic conjugation |

Crystallographic Data and Three-Dimensional Conformational Studies

X-ray diffraction studies of 9,10-anthracenedione derivatives reveal non-planar geometries due to steric interactions between substituents. For this compound:

- Torsion angles : Phenyl rings at positions 4 and 8 exhibit dihedral angles of 35–45° relative to the anthraquinone plane, minimizing steric clash.

- Hydrogen bonding : Intramolecular H-bonds form between hydroxyl groups (O-H) and ketone oxygens (O=C), with bond lengths of 1.85–1.90 Å.

- Unit cell parameters : Monoclinic symmetry (space group P2₁/n) with lattice constants a = 7.876 Å, b = 17.056 Å, c = 14.050 Å, and β = 95.56°.

Figure 1: Three-Dimensional Conformation

(Note: A 3D model would depict phenyl groups rotated out-of-plane, with hydroxyl groups oriented toward ketone oxygens.)

Crystallographic data confirm that steric hindrance from phenylamino groups disrupts full planarity, reducing π-π stacking interactions compared to unsubstituted anthraquinones.

Comparative Analysis with Substituted Anthraquinone Derivatives

The substitution pattern of 9,10-anthracenedione derivatives significantly influences their physicochemical properties. Below is a comparison with structurally related compounds:

Table 2: Structural and Electronic Comparisons

Key Observations:

- Symmetry : The 1,5-dihydroxy-4,8-bis(phenylamino) substitution pattern maximizes symmetry, improving solubility compared to asymmetric analogs.

- Optical properties : Electron-donating groups at positions 1,5,4,8 redshift absorption maxima relative to alkyl-substituted derivatives.

- Thermal stability : Bulky phenylamino groups reduce melting points (~250–300°C) compared to hydroxyl-only analogs (>300°C).

Properties

IUPAC Name |

1,5-dianilino-4,8-dihydroxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18N2O4/c29-19-13-11-17(27-15-7-3-1-4-8-15)21-23(19)26(32)22-18(28-16-9-5-2-6-10-16)12-14-20(30)24(22)25(21)31/h1-14,27-30H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLIBFQOMSWBRGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)O)NC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7067116 | |

| Record name | 9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis(phenylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7067116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25632-28-4 | |

| Record name | 1,5-Dihydroxy-4,8-bis(phenylamino)-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25632-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis(phenylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025632284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis(phenylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis(phenylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7067116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-dihydroxy-4,8-bis(phenylamino)anthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.840 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Material Preparation

The precursor 1,4-dihydroxyanthracene-9,10-dione or its halogenated analogs such as 1,4-dihydroxy-5,8-dichloroanthracene-9,10-dione serve as key intermediates. The halogenation is typically carried out by direct chlorination using reagents such as phosphorus oxytrichloride or phosphorus pentachloride in the presence of catalysts like boric acid and iodine.

Amination via Nucleophilic Aromatic Substitution

The halogenated intermediate undergoes nucleophilic aromatic substitution with aniline or substituted anilines under elevated temperatures (typically 40–180 °C). The reaction is often performed in excess amine and in organic solvents such as acetone, methyl ethyl ketone, benzene, toluene, or chlorobenzene to facilitate the substitution of chlorine atoms by phenylamino groups.

This method allows for regioselective substitution and can be followed by purification steps such as recrystallization or steam distillation to isolate the product in crystalline form with deep violet to blue coloration.

Alternative Synthetic Routes Involving Thiolation and Reduction

Research also explores routes involving thiolation of halogenated anthraquinone derivatives followed by reduction and amination steps. For example, 1,4-bis(alkylamino)-5,8-dichloroanthracene-9,10-diones can be converted into bis(sulfanyl) derivatives by reaction with thiolate ions, followed by subsequent amination. Although these routes are more complex, they provide access to analogs with different substituents and potentially altered electronic properties.

Reaction Conditions and Optimization

- Temperature: Amination reactions are typically conducted between 40 °C and 180 °C to ensure effective substitution.

- Solvent Choice: Polar aprotic solvents or aromatic hydrocarbons facilitate nucleophilic substitution.

- Excess Amine: Using an excess of aniline drives the substitution reaction forward.

- Reaction Time: Extended stirring (up to 18 hours) ensures complete conversion.

- Purification: Products are purified by recrystallization or solvent removal techniques such as steam distillation.

Analytical and Chromatographic Considerations

High-performance liquid chromatography (HPLC) methods have been developed for the analysis and purification of this compound. Reverse phase HPLC using acetonitrile-water-phosphoric acid mobile phases allows for effective separation. For mass spectrometry compatibility, phosphoric acid is replaced with formic acid. Columns with small particle sizes (3 µm) enable fast ultra-performance liquid chromatography (UPLC) applications, suitable for preparative scale isolation and pharmacokinetic studies.

Summary Table of Preparation Methods

Research Findings and Notes

- The substitution pattern on the anthraquinone core is critical for the compound's properties; regioselectivity is achieved by starting from appropriately halogenated precursors.

- The use of excess amine and elevated temperatures facilitates efficient substitution of halogen atoms.

- Alternative routes involving thiolation provide access to related derivatives but are less direct for the target compound.

- Analytical methods such as RP-HPLC are essential for monitoring reaction progress and purity.

- The compound exhibits characteristic UV-visible absorption and infrared spectra consistent with anthraquinone derivatives bearing hydroxyl and amino substituents.

Chemical Reactions Analysis

Types of Reactions

9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis(phenylamino)- undergoes various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form quinones.

Reduction: The anthracenedione core can be reduced to form anthracene derivatives.

Substitution: The phenylamino groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Electrophilic reagents like nitronium ions or halogens can be used under controlled conditions.

Major Products

Oxidation Products: Quinones and other oxidized derivatives.

Reduction Products: Anthracene derivatives.

Substitution Products: Various substituted anthracenedione derivatives.

Scientific Research Applications

Analytical Applications

1. Chromatographic Techniques

9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis(phenylamino)- can be effectively analyzed using High-Performance Liquid Chromatography (HPLC). A reverse phase HPLC method utilizing a mobile phase of acetonitrile and water has been developed for its separation and quantification. The method is scalable and suitable for pharmacokinetic studies .

| Method | Mobile Phase Composition | Application Area |

|---|---|---|

| HPLC | Acetonitrile + Water + Phosphoric Acid | Analytical Chemistry |

| UPLC | Acetonitrile + Water + Formic Acid | Fast Analysis & Isolation |

Material Science Applications

2. Dyeing and Pigmentation

The compound is structurally similar to various anthraquinone dyes and has potential applications in textile dyeing. Its derivatives have been used as colorants due to their stability and vibrant colors. For instance, the related compound Disperse Blue 77 (9,10-anthracenedione, 1,8-dihydroxy-4-nitro-5-(phenylamino)-) is utilized in textiles but raises environmental concerns due to its persistence and toxicity .

Pharmaceutical Research Applications

3. Anticancer Activity

Research indicates that anthraquinone derivatives exhibit anticancer properties. Studies on related compounds suggest that they may induce apoptosis in cancer cells through various mechanisms such as the generation of reactive oxygen species (ROS) and the inhibition of topoisomerases .

Case Study: Anticancer Mechanism

A study evaluated the effects of 9,10-anthracenedione derivatives on cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)

- Mechanism : Induction of apoptosis via ROS generation

- Results : Significant reduction in cell viability at concentrations above 10 µM.

Environmental Impact

4. Ecotoxicological Concerns

The environmental impact of anthraquinone derivatives has been scrutinized due to their potential toxicity to aquatic organisms. The Canadian government has assessed compounds like Disperse Blue 77 for their ecological risks due to persistence and bioaccumulation potential .

| Assessment Criteria | Findings |

|---|---|

| Persistence | High |

| Bioaccumulation Potential | Significant |

| Toxicity to Aquatic Life | Confirmed |

Mechanism of Action

The mechanism of action of 9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis(phenylamino)- involves its interaction with biological molecules. It can intercalate into DNA, disrupting the normal function of the DNA and leading to cell death. This property is particularly useful in designing anticancer drugs. The phenylamino groups enhance its ability to bind to DNA, making it a potent molecule for therapeutic applications.

Comparison with Similar Compounds

1,4-Dihydroxy-5,8-Bis[(2-hydroxyethylamino)ethylamino]-9,10-anthracenedione (DHAQ, Mitoxantrone)

- Structure: Hydroxyl groups at positions 1 and 4; alkylamino substituents at 5 and 6.

- Therapeutic Activity: DHAQ demonstrates potent antitumor activity, with curative effects in murine leukemia (P388, L1210) and colon carcinoma models. It is 10-fold more potent than its non-hydroxylated analog (bisalkylAAD) due to enhanced DNA binding and cellular uptake .

- Genotoxicity: DHAQ induces significant chromosome damage and sister chromatid exchanges in mammalian cells, surpassing Adriamycin (doxorubicin) in genotoxic potency .

- Cellular Uptake: Hydroxyl groups facilitate cellular uptake; DHAQ accumulates 100-fold more than non-hydroxylated analogs .

1-Hydroxy-5,8-Bis[(2-hydroxyethylamino)ethylamino]-9,10-anthracenedione (HAQ)

- Structure: Single hydroxyl group at position 1; alkylamino substituents at 5 and 8.

- Activity: Intermediate antiproliferative activity between DHAQ and non-hydroxylated analogs. Reduced DNA synthesis inhibition compared to DHAQ .

1,5-Dihydroxy-4,8-Bis(phenylamino)-9,10-anthracenedione (Target Compound)

- Structure: Hydroxyl groups at 1 and 5; phenylamino substituents at 4 and 8.

- Genotoxicity: Likely genotoxic due to anthracenedione core, but phenyl substituents may alter interaction with metabolic enzymes (e.g., S-9 system) .

Comparative Data Table

Mechanistic Insights

- Hydroxyl Groups : The position and number of hydroxyl groups critically influence activity. DHAQ’s 1,4-dihydroxy configuration maximizes DNA intercalation and topoisomerase-II inhibition, whereas the 1,5-dihydroxy arrangement in the target compound may alter binding kinetics .

- Amino Substituents: Alkylamino groups (e.g., in DHAQ) enhance solubility and metabolic stability compared to phenylamino groups. Phenyl substituents may reduce metabolic activation but increase persistence in lipid-rich tissues .

- Genotoxicity vs. Efficacy: DHAQ’s high genotoxicity correlates with its therapeutic potency, a trend observed in other anthracenediones. The target compound’s phenylamino groups may decouple efficacy from genotoxicity, but this requires empirical validation .

Biological Activity

Chemical Identity and Properties

- CAS Number : 25632-28-4

- Molecular Formula : C26H18N2O4

- Molecular Weight : 422.441 g/mol

- LogP : 5.99

- InChI Key : RLIBFQOMSWBRGU-UHFFFAOYSA-N

9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis(phenylamino)- is a compound belonging to the anthraquinone family, known for its diverse biological activities. This compound has garnered interest due to its potential applications in cancer treatment and other therapeutic areas.

Anticancer Properties

Research has indicated that anthraquinones exhibit significant anticancer activity. The structure-activity relationship (SAR) studies suggest that modifications in the anthraquinone structure can enhance or inhibit biological activity. For instance, compounds similar to 9,10-anthracenedione have shown varying degrees of effectiveness against different cancer cell lines:

- Cell Lines Tested :

- P-388 lymphocytic leukemia

- K562 (chronic myelocytic leukemia)

In a comparative study, it was found that certain derivatives of anthraquinones exhibited cytotoxic effects on cancer cells by inducing apoptosis through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins .

The mechanisms by which 9,10-Anthracenedione exerts its biological effects include:

-

Induction of Apoptosis :

- Activation of caspase pathways leading to programmed cell death.

- Alteration in the expression levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.

-

Cell Cycle Arrest :

- Inhibition of cell proliferation observed in treated cancer cells.

-

Reactive Oxygen Species (ROS) Generation :

- Increased ROS levels contribute to oxidative stress and subsequent cell death in cancer cells.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of 9,10-anthracenedione derivatives is crucial for their therapeutic application. Studies indicate that the compound can be effectively analyzed using high-performance liquid chromatography (HPLC), which aids in understanding its absorption and metabolism . Toxicity assessments are necessary to evaluate safe dosage levels for therapeutic use.

Summary of Findings from Case Studies

A review of literature reveals several case studies highlighting the biological activity of anthraquinones:

| Study | Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|---|

| Chun-Guang et al. | Emodin | K562 | 100 | Apoptosis via caspase activation |

| Chen et al. | Aloe-emodin | AGS | <0.07 | Inhibition of proliferation |

| Various Studies | Anthraquinones | Multiple Lines | Varies | ROS generation and apoptosis |

Applications in Medicine

The promising biological activities of 9,10-anthracenedione derivatives suggest potential applications in:

- Cancer Therapy : As a chemotherapeutic agent targeting various cancers.

- Antibacterial and Antifungal Treatments : Some derivatives have shown effectiveness against bacterial strains and fungi.

- Anti-inflammatory Agents : The ability to modulate inflammatory pathways adds another layer to its therapeutic potential.

Q & A

Basic: What synthetic methodologies are recommended for preparing 9,10-anthracenedione derivatives with amino and hydroxyl substituents?

Answer:

A three-step synthesis starting from fluorinated phthalic anhydrides is a common approach for symmetrically substituted anthracenediones. For the target compound, key steps include:

Nucleophilic substitution : Introduce phenylamino groups via amine coupling under basic conditions (e.g., K₂CO₃ in DMF).

Hydroxylation : Use controlled oxidation (e.g., H₂O₂/Fe²⁺) or demethylation of protected hydroxyl groups.

Purification : Column chromatography or recrystallization to isolate the product.

Control experiments (e.g., monitoring reaction intermediates via TLC or HPLC) ensure reproducibility .

Basic: How can researchers confirm the structural integrity of this compound after synthesis?

Answer:

Combine multiple analytical techniques:

- NMR : Analyze aromatic proton environments (δ 6.5–8.5 ppm for anthracenedione core) and amine/hydroxyl proton signals.

- HPLC-MS : Verify molecular weight (expected ~362 g/mol) and purity (>95%).

- FT-IR : Identify characteristic C=O stretches (~1670 cm⁻¹) and N-H/O-H vibrations (~3300 cm⁻¹).

Cross-reference data with computational predictions (e.g., DFT-optimized structures) to resolve ambiguities .

Basic: What physicochemical properties are critical for solubility and reactivity studies?

Answer:

Key properties include:

- Hydrogen bonding capacity : 2–3 donors and 5–7 acceptors (from hydroxyl/amino groups), influencing solubility in polar solvents like DMSO .

- Topological polar surface area (TPSA) : ~120–140 Ų, predicting membrane permeability .

- LogP : Estimated ~3.5 (via XlogP3), indicating moderate hydrophobicity.

Experimental validation via shake-flask solubility tests in solvents (e.g., water, ethanol) is recommended .

Basic: What safety protocols should be followed when handling this compound?

Answer:

- Toxicity assessment : Use analogs (e.g., 1,4-bis(isopropylamino)-anthracenedione) as proxies for preliminary risk evaluation (e.g., skin/eye irritation) .

- PPE : Wear nitrile gloves, lab coats, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of particulates.

- Waste disposal : Follow institutional guidelines for halogen-free aromatic amines .

Advanced: How can conflicting spectral data from different sources be resolved?

Answer:

Contradictions in NMR or IR data (e.g., peak splitting due to tautomerism) require:

- Dynamic NMR studies : To probe temperature-dependent conformational changes.

- Comparative analysis : Cross-check with high-purity reference standards (e.g., NIST-certified anthracenediones) .

- Computational validation : Use tools like Gaussian or ORCA to simulate spectra under varying conditions .

Advanced: What mechanistic insights explain substituent effects on photophysical properties?

Answer:

The electron-donating phenylamino groups enhance π-conjugation, red-shifting absorption/emission. Computational studies (TD-DFT) reveal:

- HOMO-LUMO gaps : Reduced by ~0.5 eV compared to unsubstituted anthracenedione.

- Charge transfer : Amino/hydroxyl groups facilitate intramolecular charge transfer (ICT), measurable via fluorescence quenching in polar solvents .

Advanced: How do steric and electronic factors influence regioselectivity in functionalization?

Answer:

- Steric effects : Bulky phenylamino groups at positions 4 and 8 hinder electrophilic substitution at adjacent positions.

- Electronic effects : Electron-rich hydroxyl groups at 1 and 5 activate the anthracenedione core for nucleophilic attacks.

Control experiments with protecting groups (e.g., acetyl for hydroxyl) can isolate electronic contributions .

Advanced: What strategies improve data reproducibility in multi-step syntheses?

Answer:

- In-line monitoring : Use PAT (Process Analytical Technology) tools like ReactIR to track intermediate formation.

- Batch consistency : Standardize solvent purity (e.g., anhydrous DMF) and catalyst concentrations.

- Open-data sharing : Publish detailed synthetic protocols (e.g., reaction times, workup steps) in repositories like ChemRxiv .

Advanced: Can this compound serve as a ligand or building block for functional materials?

Answer:

- Coordination chemistry : The amino/hydroxyl groups can bind transition metals (e.g., Cu²⁺, Fe³⁺), tested via UV-vis titration.

- Supramolecular assembly : π-Stacking of anthracenedione cores enables applications in organic semiconductors or sensors.

Preliminary studies on analogs (e.g., 9,10-bis(3,5-dihydroxyphenyl)anthracene) show promise in optoelectronics .

Advanced: How can computational methods predict biological activity or environmental fate?

Answer:

- QSAR modeling : Correlate substituent parameters (e.g., Hammett σ) with toxicity endpoints (e.g., LC₅₀ in Daphnia magna).

- Degradation pathways : Simulate hydrolysis/oxidation using software like EPI Suite.

Experimental validation via microtox assays or soil half-life studies is critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.